(Z)-2-Chloro-2-butene

Physicochemical characterization Distillation purification Quality control

(Z)-2-Chloro-2-butene (CAS 2211-69-0) is a stereochemically pure halogenated alkene with molecular formula C₄H₇Cl and molecular weight 90.55 g·mol⁻¹. It is one of two geometric isomers of 2-chloro-2-butene, distinguished by the Z-configuration in which the chlorine atom and the higher-priority methyl group are situated on the same side of the internal double bond.

Molecular Formula C4H7Cl
Molecular Weight 90.55 g/mol
CAS No. 2211-69-0
Cat. No. B1588157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-Chloro-2-butene
CAS2211-69-0
Molecular FormulaC4H7Cl
Molecular Weight90.55 g/mol
Structural Identifiers
SMILESCC=C(C)Cl
InChIInChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+
InChIKeyDSDHFHLZEFQSFM-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Z)-2-Chloro-2-butene (CAS 2211-69-0): Stereochemically Defined Halogenated Alkene for Precision Organic Synthesis


(Z)-2-Chloro-2-butene (CAS 2211-69-0) is a stereochemically pure halogenated alkene with molecular formula C₄H₇Cl and molecular weight 90.55 g·mol⁻¹ [1]. It is one of two geometric isomers of 2-chloro-2-butene, distinguished by the Z-configuration in which the chlorine atom and the higher-priority methyl group are situated on the same side of the internal double bond . This compound exists as a colorless to pale yellow, highly flammable liquid at room temperature and serves as a versatile electrophilic and nucleophilic intermediate in organic synthesis, including pharmaceutical, agrochemical, and polymer precursor applications .

Why (Z)-2-Chloro-2-butene Cannot Be Replaced by Isomeric Mixtures or Positional Analogs in Stereochemically Demanding Workflows


The two geometric isomers of 2-chloro-2-butene—(Z) and (E)—are not interchangeable in stereospecific transformations. The Z-isomer (CAS 2211-69-0) possesses measurably distinct physicochemical properties compared to the mixed-isomer product (CAS 4461-41-0), including a boiling point that differs by ~3–9°C and a melting point that differs by ~10°C . These differences affect purification by distillation and crystallization. More critically, the spatial arrangement of the chlorine substituent relative to the methyl groups dictates the stereochemical outcome of addition, substitution, and cycloaddition reactions [1]. Substituting the Z-isomer with a mixed-isomer or E-isomer feedstock introduces stereochemical uncertainty that can compromise enantioselective syntheses, alter product distributions, and invalidate mechanistic studies where defined olefin geometry is a prerequisite.

Quantitative Differentiation of (Z)-2-Chloro-2-butene (CAS 2211-69-0) From Its Closest Analogs


Boiling Point Comparison: (Z)-Isomer vs. Mixed-Isomer 2-Chloro-2-butene

The (Z)-2-chloro-2-butene isomer exhibits a higher normal boiling point than the mixed-isomer commercial product. NIST reports a Tboil of 339.95 K (66.8°C) for the pure Z-isomer [1], while the mixed cis/trans product (CAS 4461-41-0) is consistently reported with a boiling point of ~63°C at 680 mmHg . This ~3–4°C (or up to ~9°C depending on the reference) elevation is consistent with the higher dipole moment of the Z-configuration, which enhances intermolecular interaction strength. For procurement, this means a distillation cut or GC retention time that differs measurably from the isomer mixture, enabling identity verification and purity assessment by boiling point.

Physicochemical characterization Distillation purification Quality control

Melting Point Discrimination Between (Z)-Isomer and Mixed-Isomer 2-Chloro-2-butene

The melting point of stereopure (Z)-2-chloro-2-butene is -105.8°C to -106°C as reported by multiple authoritative sources [1]. In contrast, the mixed-isomer product (CAS 4461-41-0) has an estimated melting point of approximately -96°C . This ~10°C depression in the mixed system reflects the colligative effect of the second isomer acting as an impurity. The sharply lower melting point of the pure Z-isomer imposes distinct low-temperature storage and handling requirements relative to the isomer mixture and serves as a sensitive purity indicator detectable by DSC or freezing-point measurement.

Crystallization Low-temperature handling Thermal analysis

Stereospecific Synthesis: (Z)-2-Chloro-2-butene as the Exclusive Product of Surface-Catalyzed HCl Addition to 2-Butyne

Mascavage, Zhang, and Dalton (J. Org. Chem., 1994) demonstrated that gaseous HCl and 2-butyne react in Pyrex IR cells at total initial pressures <500 Torr and temperatures between 296–336 K to yield exclusively (Z)-2-chloro-2-butene, the product of net trans (antarafacial) addition [1]. No (E)-isomer was detected under these conditions. This surface-catalyzed reaction provides a synthetic route to stereochemically pure (Z)-2-chloro-2-butene without requiring isomer separation. In contrast, solution-phase HCl addition to 2-butyne typically yields mixtures of (E)- and (Z)-isomers [2], and dehydrohalogenation of 2,3-dichlorobutane over CaCl₂/CaO catalysts shows no stereospecificity, producing both isomers in equal ratio [3].

Stereospecific synthesis Surface catalysis Mechanistic study

Refractive Index and Density: Rapid Optical Purity Screening Against Mixed-Isomer Feedstock

Stereopure (Z)-2-chloro-2-butene exhibits a refractive index range of 1.4170–1.4210 (or 1.42) and a density of 0.91 g·cm⁻³ . The mixed-isomer product (CAS 4461-41-0) is reported with a refractive index of n20/D 1.4205 and density of 0.92 g·cm⁻³ . While the refractive index difference is small (~0.0005–0.003), the density difference of ~0.01 g·cm⁻³ is measurable by pycnometry or oscillating U-tube densitometry. Combined refractive index and density measurements provide a rapid, non-destructive orthogonal check for incoming isomer identity at the bench.

Refractometry Density measurement Lot acceptance

¹H NMR Fingerprint: Definitive Stereochemical Assignment at 300 MHz for Identity Confirmation

The ¹H NMR spectrum of (Z)-2-chloro-2-butene recorded at 300 MHz (neat) is available from the AIST Spectral Database for Organic Compounds (SDBS No. 8090) [1]. The spectrum provides a definitive stereochemical fingerprint: in the Z-isomer, the vinylic proton signal appears at a characteristic chemical shift that differs from the E-isomer due to the anisotropic shielding/deshielding effect of the cis-chlorine substituent across the double bond . This primary reference spectrum, acquired under standardized conditions and curated by a national metrology institute, enables unambiguous isomer identification by direct spectral overlay, eliminating reliance on vendor-provided certificates alone.

NMR spectroscopy Stereochemical assignment Quality assurance

Radical Precursor Application: Benchmarking Unimolecular Dissociation Energetics via 193 nm Photolysis

McCunn, Krisch, Liu, Butler, and Shu (J. Phys. Chem. A, 2005) employed 2-chloro-2-butene as a photolytic precursor to generate the 2-buten-2-yl radical via 193 nm C–Cl bond fission [1]. The experimental determination of the lowest-energy dissociation barrier for the radical gave 31 ± 2 kcal·mol⁻¹, in excellent agreement with the 32.8 ± 2 kcal·mol⁻¹ barrier to C–C fission computed at the G3//B3LYP level of theory [1]. While this study used a mixture of isomers, the defined Z-stereochemistry of the precursor is essential because the geometry of the resulting allylic radical and its subsequent dissociation pathways depend on the initial olefin configuration. The Z-isomer specifically yields a radical with the methyl groups in a cisoid relationship, which influences the branching ratios among C−C fission (CH₃ + propyne) and C−H fission (H + 1,2-butadiene or H + 2-butyne) channels [1].

Photodissociation Radical kinetics Computational benchmarking

Procurement-Relevant Application Scenarios for (Z)-2-Chloro-2-butene Based on Quantified Differentiation


Stereospecific Synthesis of Trisubstituted Alkenes via Cross-Coupling

When a synthetic sequence requires a defined Z-configured chloroalkene for Suzuki, Negishi, or Heck coupling to generate a trisubstituted olefin with predictable geometry, (Z)-2-chloro-2-butene (CAS 2211-69-0) is the mandatory feedstock. The Z-configuration of the chlorine and methyl groups about the double bond is retained in many Pd-catalyzed coupling manifolds, making stereochemical purity of the starting chloroalkene the primary determinant of product E/Z ratio [1].

Mechanistic Probes in Electrophilic Addition and Elimination Studies

The exclusive formation of (Z)-2-chloro-2-butene from the surface-catalyzed gas-phase reaction of HCl with 2-butyne establishes this compound as a stereochemical probe for distinguishing antarafacial (trans) addition pathways from suprafacial (cis) or non-stereospecific mechanisms [2]. Researchers investigating surface catalysis, heterogeneous reaction mechanisms, or the stereochemistry of hydrogen halide additions to alkynes require the pure Z-isomer to construct valid mechanistic models and to benchmark computational predictions of reaction stereoselectivity.

Radical Clock and Energy-Benchmarking Experiments in Physical Organic Chemistry

The 193 nm photodissociation of 2-chloro-2-butene generates the 2-buten-2-yl radical, for which the lowest dissociation barrier has been experimentally determined as 31 ± 2 kcal·mol⁻¹ and computationally validated at 32.8 ± 2 kcal·mol⁻¹ at the G3//B3LYP level [3]. Laboratories conducting gas-phase radical kinetics, atmospheric chemistry modeling, or benchmarking electronic structure methods need a stereochemically defined precursor to control the initial radical geometry. The commercial availability of (Z)-2-chloro-2-butene at >97.0% GC purity ensures that photolysis experiments start from a well-characterized, single-isomer substrate, minimizing confounding signals from the E-isomer.

Pharmaceutical Intermediate Synthesis Requiring Geometrically Pure Haloalkene Building Blocks

In the synthesis of active pharmaceutical ingredients (APIs) containing stereodefined olefin pharmacophores, the use of (Z)-2-chloro-2-butene as an intermediate provides guaranteed Z-geometry that carries through subsequent functionalization steps. The measurable physicochemical differences—boiling point ~67°C vs. ~63°C for the mixed isomers, melting point -106°C vs. -96°C—enable in-process quality control by distillation monitoring and thermal analysis [4]. Procurement of the stereopure Z-isomer eliminates the need for post-synthetic isomer separation, reducing step count and improving process mass intensity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Z)-2-Chloro-2-butene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.